(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

Lipophilicity ADME Physicochemical properties

Secure your supply of this strategic difluoromethyl-pyrazole methanamine (CAS 2092712-50-8) for your lead-optimization campaigns. The precisely positioned difluoromethyl, phenyl, and primary aminomethyl substituents govern clogP (2.03), metabolic stability, and hydrogen-bonding capacity—critical for reproducible SAR. Its Metabolically stable CHF₂ bioisostere and nucleophilic –CH₂NH₂ handle permit direct amide coupling or reductive amination without deprotection, accelerating library synthesis. Supplied at ≥98% purity to ensure reliable HPLC/LC-MS method validation. Ideal for constructing kinase-focused, GPCR-targeted, or SDHI carboxamide analog libraries under Lipinski-compliant physicochemical space.

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
CAS No. 2092712-50-8
Cat. No. B1483366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine
CAS2092712-50-8
Molecular FormulaC11H11F2N3
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)CN)C(F)F
InChIInChI=1S/C11H11F2N3/c12-11(13)16-9(7-14)6-10(15-16)8-4-2-1-3-5-8/h1-6,11H,7,14H2
InChIKeyIOYIKMLEWMAOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine (CAS 2092712-50-8): A Structurally Defined Pyrazole Methanamine for Medicinal Chemistry and Agrochemical Research


(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine (CAS 2092712-50-8) is a substituted pyrazole derivative featuring a difluoromethyl group at the N1 position, a phenyl ring at the C3 position, and a primary aminomethyl (–CH₂NH₂) moiety at the C5 position of the pyrazole core . With a molecular formula of C₁₁H₁₁F₂N₃ and a molecular weight of 223.22 g/mol, this compound is supplied as a research chemical with a purity of ≥95% and is intended for use as a synthetic intermediate or a pharmacological probe in early‑stage discovery programs .

Why Close Pyrazole Analogs Cannot Reliably Substitute for (1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine


Generic substitution with simple pyrazole methanamines or non‑fluorinated congeners fails because the precise positioning of the difluoromethyl, phenyl, and primary aminomethyl substituents on the pyrazole ring collectively governs key physicochemical properties and metabolic fate . The difluoromethyl group modulates lipophilicity and conformational behavior while serving as a metabolically stable hydrogen‑bond donor bioisostere [1]; the phenyl ring contributes to π‑stacking and hydrophobic contacts; and the unsubstituted primary amine provides a well‑defined nucleophilic handle for amide coupling or reductive amination. Replacing any of these elements with a methyl, hydroxyl, or nitrile analog—or shifting the substitution pattern—can markedly alter clogP, hydrogen‑bonding capacity, and in vivo stability, thereby confounding SAR interpretation and compromising the reproducibility of lead‑optimization campaigns.

Quantitative Differentiation of (1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine vs. Closest Structural Analogs


Lipophilicity Modulation: clogP Reduction vs. Non‑Fluorinated Phenylpyrazole Methanamine

The difluoromethyl substitution at the N1 position of the pyrazole ring reduces calculated lipophilicity (clogP) relative to the non‑fluorinated 3‑(aminomethyl)‑5‑phenylpyrazole congener, as determined by in silico prediction algorithms [1].

Lipophilicity ADME Physicochemical properties

Metabolic Stability Enhancement via Difluoromethyl Substitution: Class‑Level Evidence

Introduction of a difluoromethyl group onto the pyrazole ring is documented to increase metabolic stability compared to non‑fluorinated analogs, a trend established across multiple chemotypes [1]. While direct stability data for the target compound are not publicly available, the class‑level inference is robust and widely leveraged in medicinal chemistry.

Metabolic stability Fluorination Bioisostere

Hydrogen‑Bond Donor/Acceptor Profile Comparison vs. Alcohol and Nitrile Analogs

The primary amine in (1‑(difluoromethyl)‑3‑phenyl‑1H‑pyrazol‑5‑yl)methanamine confers a distinct hydrogen‑bond donor/acceptor signature relative to closely related pyrazole derivatives bearing a hydroxyl or nitrile group at the same position .

Hydrogen bonding Solubility Structure‑activity relationship

Supplier Purity and Storage: 98% Pure Material from Leyan Enables High‑Fidelity Assays

Leyan supplies this compound with a certified purity of 98%, exceeding the 95% purity typical of many research‑grade sources . This higher specification reduces the likelihood of off‑target effects or background noise in sensitive biological or biochemical assays.

Quality control Purity Assay reproducibility

Primary Amine Handle Enables Diverse Derivatization: A Building Block for Focused Libraries

The free primary amine of (1‑(difluoromethyl)‑3‑phenyl‑1H‑pyrazol‑5‑yl)methanamine is a versatile synthetic handle for generating amides, ureas, secondary amines, and sulfonamides [1]. This contrasts with the alcohol or nitrile analogs, which require more forcing conditions or multi‑step activation for similar transformations.

Synthetic utility Amide coupling Medicinal chemistry

Optimized Research and Industrial Scenarios for (1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine (CAS 2092712-50-8)


Lead‑Like Fragment for Kinase or GPCR Targeted Libraries

The combination of a clogP of 2.03, a primary amine handle, and a metabolically stabilizing difluoromethyl group positions this compound as a privileged building block for generating kinase‑focused or GPCR‑targeted libraries [1]. Its physicochemical profile aligns with Lipinski's Rule of Five, and the amine permits rapid diversification into amide or urea series without additional deprotection steps.

Agrochemical Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Exploration

Given the established role of difluoromethyl pyrazole motifs in commercial SDHI fungicides (e.g., fluxapyroxad, isopyrazam) [2], this methanamine derivative serves as a strategic intermediate for synthesizing novel carboxamide analogs. The phenyl group at C3 and the amine at C5 provide orthogonal vectors for introducing lipophilic tails and hydrogen‑bonding moieties critical for target engagement.

High‑Purity Reference Standard for Analytical Method Development

The availability of this compound at 98% purity from Leyan makes it suitable as a reference standard for HPLC, LC‑MS, or NMR method development and validation . The well‑defined impurity profile supports robust quantification in stability‑indicating assays or forced degradation studies.

Chemical Probe for Probing the Role of the Difluoromethyl Group in Target Binding

Researchers comparing this compound with its non‑fluorinated phenylpyrazole methanamine counterpart can deconvolute the contribution of the difluoromethyl group to binding affinity, lipophilicity, and metabolic turnover. Such head‑to‑head studies inform the rational design of fluorinated bioisosteres in hit‑to‑lead campaigns [3].

Quote Request

Request a Quote for (1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.